Methyl 7-(furan-3-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
METHYL 7-(3-FURYL)-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that features a unique combination of a furan ring, a triazolopyrimidine core, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 7-(3-FURYL)-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-(methylsulfanyl)-1H-1,2,4-triazole with a β-carbonyl-substituted furan derivative . The reaction proceeds through a cascade mechanism that includes an aza-Michael reaction, cyclodehydration, and a retro-aza-Michael reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 7-(3-FURYL)-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Cyclization: The triazolopyrimidine core can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Cyclization: Acid or base catalysts, elevated temperatures
Major Products
Oxidation: Sulfoxides, sulfones
Substitution: Nitro derivatives, halogenated derivatives
Cyclization: Polycyclic heterocycles
Scientific Research Applications
METHYL 7-(3-FURYL)-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 7-(3-FURYL)-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to the disruption of biochemical pathways. For example, it may inhibit bacterial DNA gyrase, thereby preventing bacterial replication .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.
1,3-Thiazoles: Used in the treatment of allergies, hypertension, and bacterial infections.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Exhibiting antitumor, antimalarial, and anti-inflammatory properties.
Uniqueness
METHYL 7-(3-FURYL)-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its combination of a furan ring, a triazolopyrimidine core, and a methylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14N4O3S |
---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
methyl 7-(furan-3-yl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H14N4O3S/c1-7-9(11(18)19-2)10(8-4-5-20-6-8)17-12(14-7)15-13(16-17)21-3/h4-6,10H,1-3H3,(H,14,15,16) |
InChI Key |
YNTPCEPRNKNWEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=COC=C3)C(=O)OC |
Origin of Product |
United States |
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